3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride
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Overview
Description
3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride is a chemical compound with the molecular formula C8H8BrN3O·HCl and a molecular weight of 278.54 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride typically involves multiple steps, starting with the formation of the naphthyridine core. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as ammonia (NH3) or amines, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of substituted naphthyridines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases. Its derivatives may be developed into drugs targeting specific biological pathways.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
6-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one: A closely related compound with similar structural features.
3-Amino-1,8-naphthyridin-2-one: Another derivative with a similar core structure but lacking the bromo substituent.
Uniqueness: 3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
3-amino-6-bromo-3,4-dihydro-1H-1,8-naphthyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O.ClH/c9-5-1-4-2-6(10)8(13)12-7(4)11-3-5;/h1,3,6H,2,10H2,(H,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNSSGFFDUZRTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=C(C=N2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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